molecular formula C26H28ClN5O B2414871 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900877-82-9

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2414871
CAS No.: 900877-82-9
M. Wt: 461.99
InChI Key: ILWBWZMNXGVBMY-UHFFFAOYSA-N
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Description

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H28ClN5O and its molecular weight is 461.99. The purity is usually 95%.
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Properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-18-4-6-20(7-5-18)23-16-28-32-25(14-19(2)29-26(23)32)31-12-10-30(11-13-31)17-21-15-22(27)8-9-24(21)33-3/h4-9,14-16H,10-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWBWZMNXGVBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit tumor growth in various cancer cell lines. The compound has been tested against several cancer models, demonstrating cytotoxic effects with IC50 values in the low micromolar range, suggesting potent antitumor activity .

Antidepressant and Anxiolytic Effects

The compound has also been evaluated for its effects on serotonin receptors. Pyrazolo[1,5-a]pyrimidines are known to act as antagonists at serotonin 5-HT6 receptors, which are implicated in mood regulation. This activity suggests potential applications in treating depression and anxiety disorders .

Enzyme Inhibition

Several studies have highlighted the ability of this compound to inhibit various kinases, including Pim kinases and cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in cell cycle regulation and cancer progression. The inhibition of these kinases by the compound may contribute to its antitumor effects .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation: Interaction with serotonin receptors may modulate neurotransmitter levels, influencing mood and anxiety.
  • Kinase Inhibition: The inhibition of specific kinases disrupts signaling pathways essential for cancer cell proliferation and survival.

Study 1: Antitumor Efficacy

In a recent study involving human cancer cell lines (e.g., MDA-MB-231), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 27 μM. This study supports the potential use of pyrazolo[1,5-a]pyrimidines in developing novel anticancer therapies .

Study 2: Neuropharmacological Assessment

Another study assessed the anxiolytic effects of related compounds in animal models. The results indicated that compounds with similar structures could reduce anxiety-like behaviors significantly compared to controls, suggesting a promising avenue for treating anxiety disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 ~ 27 μM against MDA-MB-231
AntidepressantSerotonin receptor modulation
Enzyme InhibitionInhibition of Pim kinases

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The specific compound has been investigated for its ability to inhibit key signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has also been explored as an inhibitor of specific enzymes implicated in various diseases. Notably, it has shown promise as a selective inhibitor for phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in immune responses and cancer progression. Its selectivity and potency make it a candidate for further development in treating conditions like systemic lupus erythematosus (SLE) .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on serotonin uptake, indicating possible uses in treating mood disorders or anxiety .

Photophysical Properties

Research indicates that pyrazolo[1,5-a]pyrimidines possess significant photophysical properties, making them suitable candidates for applications in material science. These compounds can act as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to form stable crystals with unique conformational properties further enhances their applicability in solid-state materials.

Case Studies

StudyFindingsApplication
Antitumor Activity Demonstrated inhibition of cancer cell proliferation through apoptosis induction.Cancer therapy development.
Enzyme Inhibition Selective inhibition of PI3Kδ with IC50 values indicating high potency.Targeted therapies for autoimmune diseases and cancers.
Photophysical Research Exhibited strong fluorescence properties suitable for OLED applications.Development of advanced materials in electronics.

Q & A

Q. What are the standard synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation of 5-aminopyrazole precursors with enaminones or enol ethers in polar solvents (e.g., ethanol, DMF, or pyridine). For example, refluxing 5-aminopyrazole with enaminones in pyridine for 5–6 hours yields intermediates that are further functionalized through chlorination or coupling reactions . Optimization involves adjusting reaction time, temperature (e.g., reflux at 80–120°C), and stoichiometric ratios of reagents. The use of catalysts like Pd(PPh₃)₄ in cross-coupling reactions improves efficiency for aryl/heteroaryl substitutions at position 7 .

Q. Key data :

  • Yield : 62–70% for pyrazolo[1,5-a]pyrimidines synthesized via enaminone condensation .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (ethanol/cyclohexane) .

Q. How are structural and purity characteristics validated for pyrazolo[1,5-a]pyrimidine derivatives?

Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine/benzyl group integration . For example, the methoxy group in 5-chloro-2-methoxybenzyl appears as a singlet at δ 3.8–4.0 ppm.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) aligned with theoretical masses (e.g., C₂₄H₂₅ClN₆O requires m/z 449.18) .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of calculated values .
  • X-ray crystallography : Resolves bond angles/planarity (e.g., monoclinic crystal system with β = 95.9° for chlorinated derivatives) .

Q. What are the common pitfalls in synthesizing piperazine-containing pyrazolo[1,5-a]pyrimidines, and how are they mitigated?

  • Low regioselectivity : Competing reactions at N1 vs. N2 of piperazine can occur. Using bulky substituents (e.g., 5-chloro-2-methoxybenzyl) or protecting groups (e.g., Boc) improves selectivity .
  • Byproduct formation : Excess phosphorus oxychloride in chlorination reactions may generate phosphorylated impurities. Quenching with NaHCO₃ and repeated washing minimizes this .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may cause decomposition. Refluxing in 1,4-dioxane or toluene stabilizes intermediates .

Advanced Research Questions

Q. How can selective functionalization at position 7 of pyrazolo[1,5-a]pyrimidine be achieved to modulate biological activity?

Position 7 is critical for target engagement (e.g., kinase inhibition). Strategies include:

  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups via Pd-catalyzed cross-coupling using boronic esters (e.g., indole-4-boronic acid pinacol ester) .
  • Reductive amination : Install piperazine derivatives via aldehyde intermediates (e.g., Dess-Martin oxidation of hydroxymethyl groups to aldehydes, followed by borohydride reduction) .
  • Chlorination/amination : POCl₃ or SOCl₂ for chlorination at position 7, followed by nucleophilic substitution with amines .

Q. Case study :

  • Compound 23 (PI3Kδ inhibitor): 7-Morpholinyl substitution via Pd-catalyzed coupling achieved IC₅₀ = 12 nM, while 7-(4-methylpiperazinyl) analogs showed reduced potency .

Q. How do structural modifications impact the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of pyrazolo[1,5-a]pyrimidine derivatives?

  • Lipophilicity : Adding methoxy or chloro groups increases logP, enhancing membrane permeability but risking CYP450 inhibition. For example, 5-chloro substitution improves metabolic stability in microsomal assays .
  • Solubility : Piperazine or morpholine groups introduce basicity, improving aqueous solubility (e.g., pH-dependent solubility >50 µM at pH 6.8) .
  • Target binding : Molecular docking reveals that the p-tolyl group at position 3 fills a hydrophobic pocket in PI3Kδ, while the 5-methyl group reduces steric clashes .

Q. Data contradictions :

  • Bioavailability vs. potency : Compound 9e (AZD1480) showed excellent PK in rodents (F = 65%) but suboptimal Jak2 inhibition (IC₅₀ = 8 nM) due to off-target effects on STAT3 .

Q. What analytical methods resolve discrepancies in spectral or crystallographic data for pyrazolo[1,5-a]pyrimidine analogs?

  • NMR ambiguity : Overlapping signals for aromatic protons (e.g., positions 5 and 7) are resolved using 2D techniques (COSY, HSQC). For example, ¹H-¹³C HMBC confirms connectivity between C7 and the piperazine moiety .
  • Crystallographic disorder : Thermal ellipsoid analysis in X-ray structures identifies static vs. dynamic disorder. Refinement with SHELXL improves R-factor convergence (e.g., final R = 0.045 for 7-chloro-5-methyl-2-phenyl derivatives) .

Q. What in vitro/in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Kinase inhibition : Screen against PI3K isoforms (α, β, γ, δ) using ATP-competitive assays (e.g., TR-FRET) .
  • Tumor models : Xenografts (e.g., TEL-Jak2-driven leukemia) assess efficacy (e.g., tumor volume reduction >50% at 30 mg/kg) .
  • Toxicity : hERG binding assays (IC₅₀ >10 µM) and micronucleus tests ensure safety .

Q. Key Recommendations for Researchers

  • Prioritize elemental analysis to confirm purity before biological testing .
  • Use Dess-Martin periodinane for selective oxidation of hydroxymethyl groups to aldehydes in multistep syntheses .
  • Validate target engagement using orthogonal assays (e.g., SPR and cellular phosphorylation) to address false positives .

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